{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile
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Overview
Description
{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile is an organic compound with the molecular formula C18H19N3 It is known for its unique structure, which includes a diethylamino group attached to a phenyl ring, connected through a conjugated penta-2,4-dien-1-ylidene bridge to a propanedinitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile typically involves the reaction of 4-(diethylamino)benzaldehyde with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like piperidine or pyridine to catalyze the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring, where electrophilic aromatic substitution can occur with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a fluorescent probe for imaging applications due to its conjugated structure.
Medicine: Investigated for its potential in drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of {5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile involves its interaction with molecular targets through its conjugated system. The compound can engage in π-π interactions and hydrogen bonding, influencing its behavior in various environments. Its diethylamino group can act as an electron donor, while the propanedinitrile group can act as an electron acceptor, facilitating charge transfer processes.
Comparison with Similar Compounds
Similar Compounds
{5-[4-(Dimethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile: Similar structure but with dimethylamino instead of diethylamino.
{5-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile: Longer conjugated bridge.
{5-[4-(Diethylamino)phenyl]buta-1,3-dien-1-ylidene}propanedinitrile: Shorter conjugated bridge.
Uniqueness
The uniqueness of {5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile lies in its specific conjugated structure, which provides distinct electronic properties. This makes it particularly useful in applications requiring precise control over electronic interactions, such as in nonlinear optical materials and biological probes.
Properties
CAS No. |
182246-78-2 |
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Molecular Formula |
C18H19N3 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
2-[5-[4-(diethylamino)phenyl]penta-2,4-dienylidene]propanedinitrile |
InChI |
InChI=1S/C18H19N3/c1-3-21(4-2)18-12-10-16(11-13-18)8-6-5-7-9-17(14-19)15-20/h5-13H,3-4H2,1-2H3 |
InChI Key |
VYOVWPMEFMBTLM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=CC=C(C#N)C#N |
Origin of Product |
United States |
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